molecular formula C12H9FN2O2 B1400797 Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate CAS No. 1293284-62-4

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

Cat. No. B1400797
M. Wt: 232.21 g/mol
InChI Key: VFWHJJKKMBKSSG-UHFFFAOYSA-N
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Patent
US08653263B2

Procedure details

To a 250 mL round-bottomed flask under nitrogen were added 2-fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester (5.46 g, 19.5 mmol) in 2-methyl-THF (50 mL), 2-chloropyrimidine (2.68 g, 23.4 mmol), and sodium carbonate (6.2 g, 58.5 mmol) in water (17 mL). PdCl2(dppf)-dcm adduct (CAS#72287-26-4) (1.27 g, 1.56 mmol) was then added and the reaction mixture was warmed to 74° C. and stirred for 2.5 h. After cooling, the mixture was diluted with MTBE (50 mL) and water (80 mL). The layers were thoroughly mixed separated. The aqueous layer was extracted with additional MTBE (100 mL). The combined organics were dried over magnesium sulfate, filtered, concentrated and then purified by flash chromatography (0-25% EA/hexanes) to provide the title compound (1.72 g, 72 wt %, 30% yield). 1H NMR (400 MHz, CDCl3): 8.79 (d, J=4.9 Hz, 2H), 8.15 (d, J=7.9 Hz, 1H), 7.51 (td, J=8.1, 5.6 Hz, 1H), 7.28-7.20 (m, 2H), 3.92 (s, 3H).
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
[Compound]
Name
2-methyl-THF
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2(dppf)-dcm
Quantity
1.27 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[C:9](B2OC(C)(C)C(C)(C)O2)=[CH:8][CH:7]=[CH:6][C:5]=1[F:19].Cl[C:22]1[N:27]=[CH:26][CH:25]=[CH:24][N:23]=1.C(=O)([O-])[O-].[Na+].[Na+]>O.CC(OC)(C)C>[CH3:1][O:2][C:3](=[O:20])[C:4]1[C:9]([C:22]2[N:27]=[CH:26][CH:25]=[CH:24][N:23]=2)=[CH:8][CH:7]=[CH:6][C:5]=1[F:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.46 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1B1OC(C(O1)(C)C)(C)C)F)=O
Name
Quantity
2.68 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
6.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
2-methyl-THF
Quantity
50 mL
Type
solvent
Smiles
Name
Quantity
17 mL
Type
solvent
Smiles
O
Step Two
Name
PdCl2(dppf)-dcm
Quantity
1.27 g
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)(C)OC
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
74 °C
Stirring
Type
CUSTOM
Details
stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
The layers were thoroughly mixed
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with additional MTBE (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (0-25% EA/hexanes)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC(C1=C(C=CC=C1C1=NC=CC=N1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.